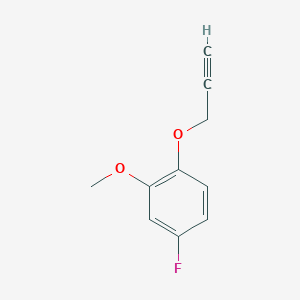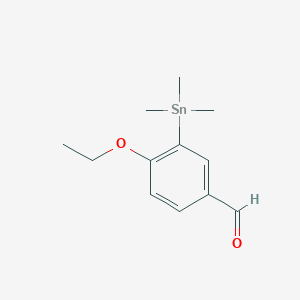
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of an ethoxy group at the 4-position and a trimethylstannyl group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- typically involves the stannylation of a suitable precursor. One common method is the reaction of 4-ethoxybenzaldehyde with trimethyltin chloride in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- are not well-documented, the general approach involves large-scale stannylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: 4-ethoxybenzoic acid
Reduction: 4-ethoxybenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- involves its interaction with various molecular targets. The trimethylstannyl group can participate in organometallic reactions, while the aldehyde group can form Schiff bases with amines. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 4-ethoxy-: Lacks the trimethylstannyl group, making it less reactive in organometallic reactions.
Benzaldehyde, 4-methoxy-3-(trimethylstannyl)-: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
Uniqueness
Benzaldehyde, 4-ethoxy-3-(trimethylstannyl)- is unique due to the presence of both the ethoxy and trimethylstannyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
184033-47-4 |
|---|---|
Molecular Formula |
C12H18O2Sn |
Molecular Weight |
312.98 g/mol |
IUPAC Name |
4-ethoxy-3-trimethylstannylbenzaldehyde |
InChI |
InChI=1S/C9H9O2.3CH3.Sn/c1-2-11-9-5-3-8(7-10)4-6-9;;;;/h3-5,7H,2H2,1H3;3*1H3; |
InChI Key |
IDSZDZAKPVRIPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


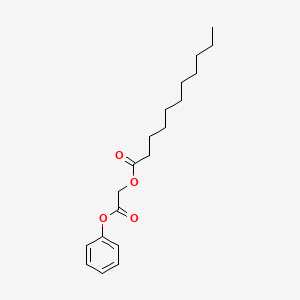
![1h-Imidazo[4,5-c][2,7]naphthyridine](/img/structure/B14257450.png)
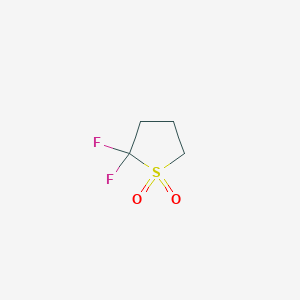

![Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-](/img/structure/B14257459.png)
![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
![2-methoxy-N-[(3S)-nonan-3-yl]aniline](/img/structure/B14257468.png)
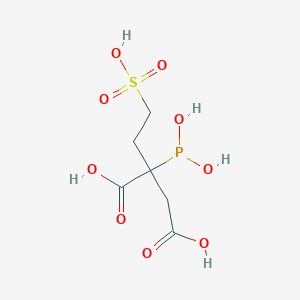
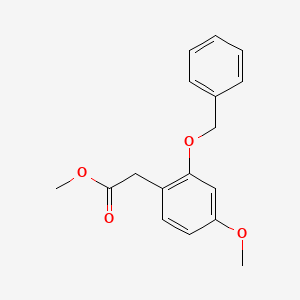
![Benzene, [2-methyl-2-(2-propenyloxy)propyl]-](/img/structure/B14257492.png)
![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
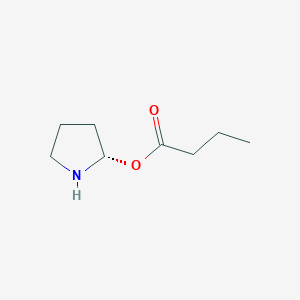
![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
